![molecular formula C6H14Cl2N2O B1447055 4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride CAS No. 1638221-29-0](/img/structure/B1447055.png)
4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride
Overview
Description
4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride (AMPD), also known as 1-methyl-2-pyrrolidinone-4-carboxylic acid dihydrochloride, is an organic compound used in a variety of scientific research applications. AMPD is a white, odorless, and crystalline solid with a molecular weight of 163.59 g/mol. It is soluble in water and ethanol, and has a melting point of 179-181°C. AMPD is often used in laboratory experiments as a solvent, a reagent, or a buffer.
Scientific Research Applications
Fluorometric Chemosensor for Zinc Ions
4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride: has been utilized in the development of a novel benzimidazole-based chemosensor for the fluorometric determination of zinc ions . This application is significant due to zinc’s essential role in human health and the need for sensitive detection methods. The chemosensor exhibits a strong fluorescence response upon binding with zinc ions, which is based on the chelation-enhanced fluorescence effect. This property allows for the accurate monitoring of zinc levels in various samples, including water, contributing to health and environmental safety.
Synthesis of Schiff Base Compounds
The compound serves as a precursor in the synthesis of Schiff base compounds, which are integral to numerous chemical applications . Schiff bases are versatile ligands that can form complexes with various metal ions, leading to potential uses in catalysis, enzyme inhibition, and the development of new materials.
Biological Activity Studies
Research has shown that derivatives of 4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride , such as 2-aminomethyl benzimidazole complexes, exhibit biological activities . These activities include antimicrobial effects against bacteria and fungi, as well as cytotoxic effects against certain human cancer cell lines. Such studies are crucial for the discovery of new therapeutic agents.
Antioxidant Function Evaluation
The antioxidant properties of compounds derived from 4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride have been evaluated using various techniques . Antioxidants play a vital role in protecting the body from oxidative stress, which is linked to numerous diseases. Therefore, this application has significant implications for health and medicine.
Molecular Docking for Drug Development
Molecular docking studies have utilized 4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride derivatives to predict interactions with biological targets . This process is essential in the design and development of new drugs, as it helps in understanding how potential drug molecules might interact with their targets, such as proteins or enzymes.
Electrochemical Activity Analysis
The electrochemical properties of 4-(Aminomethyl)-1-methyl-2-pyrrolidinone dihydrochloride derivatives have been explored through cyclic voltammetry . This analysis is important for applications in batteries, sensors, and other electronic devices where redox reactions are key.
properties
IUPAC Name |
4-(aminomethyl)-1-methylpyrrolidin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-8-4-5(3-7)2-6(8)9;;/h5H,2-4,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQDOJLGSHZJHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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